

An In-depth Technical Guide to 2-Propylthiophene (CAS 1551-27-5)

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Compound of Interest

Compound Name: 2-Propylthiophene

Cat. No.: B074554

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Abstract

This technical guide provides a comprehensive overview of **2-Propylthiophene** (CAS 1551-27-5), a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This document consolidates key chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines a plausible synthetic pathway and provides a generalized experimental protocol. This guide is intended to serve as a valuable resource for professionals in research and development, particularly those engaged in the synthesis of novel organic molecules and the development of new materials.

Chemical and Physical Properties

2-Propylthiophene is a colorless to light yellow liquid with a characteristic odor.^[1] It is an organic compound featuring a five-membered aromatic ring containing a sulfur atom, with a propyl group attached at the second carbon position.^[2] This structure imparts stability and relatively low reactivity compared to some other thiophene derivatives.^[2] It is soluble in organic solvents and is primarily utilized as a building block in the synthesis of more complex chemical entities.^{[2][3]}

Table 1: Physical and Chemical Properties of **2-Propylthiophene**

Property	Value	Source
CAS Number	1551-27-5	[1][4]
Molecular Formula	C ₇ H ₁₀ S	[1][2]
Molecular Weight	126.22 g/mol	[4][5]
Appearance	Light yellow liquid	[1]
Odor	Characteristic	[1]
Boiling Point	157.5 - 159.5 °C	[4]
Density	1.506 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.506	[4]
Flash Point	44 °C (111.2 °F) - closed cup	[4]
SMILES	<chem>CCCC1=CC=CS1</chem>	[6]
InChI Key	BTXIJTYYYMLCUHI-UHFFFAOYSA-N	[6]

Synthesis of 2-Propylthiophene

The synthesis of **2-propylthiophene** can be achieved through several established organic chemistry methodologies. A common and effective approach involves the Grignard reaction, a versatile method for forming carbon-carbon bonds. This process typically starts with the formation of a Grignard reagent from a halogenated thiophene, which then reacts with a suitable electrophile.

General Experimental Protocol: Grignard Reaction

The following is a generalized protocol for the synthesis of **2-propylthiophene** via a Grignard reaction. Specific reaction conditions may require optimization.

Materials:

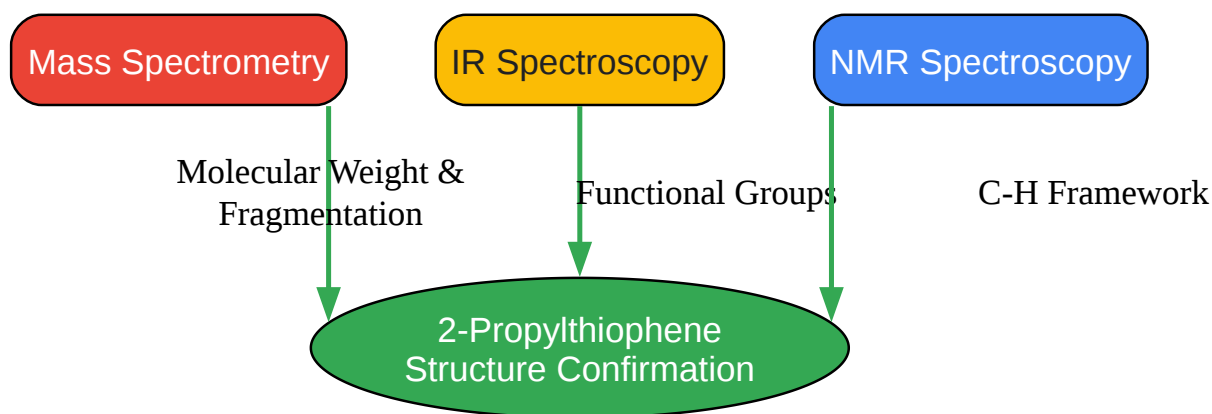
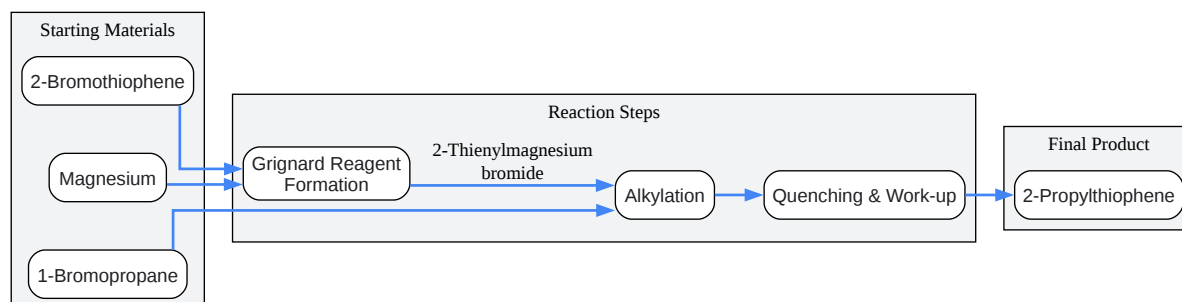
- 2-Bromothiophene

- Magnesium turnings
- Dry diethyl ether or tetrahydrofuran (THF)
- 1-Bromopropane
- Anhydrous conditions (all glassware and reagents must be thoroughly dried)

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of dry diethyl ether or THF to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Add a small portion of 2-bromothiophene to the flask. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromothiophene, diluted in the dry solvent, dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-thienylmagnesium bromide).
- **Alkylation:** Cool the Grignard reagent to 0 °C using an ice bath. Add 1-bromopropane dropwise from the dropping funnel. The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition.
- **Quenching and Work-up:** After the addition of 1-bromopropane is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to yield pure **2-propylthiophene**.

Synthesis Workflow Diagram



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